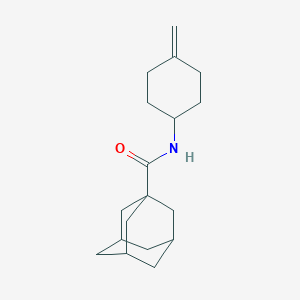

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide

説明

特性

IUPAC Name |

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO/c1-12-2-4-16(5-3-12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,1-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUOPHUBERZCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(4-methylidenecyclohexyl)adamantane-1-carboxamide involves several steps. One common method includes the radical functionalization of adamantane derivatives. This process typically involves the use of carbocation or radical intermediates, which are known for their stability and reactivity . The preparation can also involve the reduction of specific naphthalene derivatives to produce the desired adamantane compound .

化学反応の分析

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ketones, esters, nitriles, and sulfones . The major products formed from these reactions often incorporate diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .

科学的研究の応用

This compound has diverse applications in scientific research. It is used in medicinal chemistry for its potential therapeutic effects, including anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic properties . Additionally, it is employed in the development of catalysts and nanomaterials due to its unique structural and biological properties .

作用機序

The mechanism of action of N-(4-methylidenecyclohexyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s lipophilicity, improving its pharmacological properties . This interaction often involves the disruption of various enzymes and pathways, leading to its diverse therapeutic effects .

類似化合物との比較

Table 1: Structural and Functional Comparison of Adamantane Carboxamides

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Adamantane derivatives generally resist oxidative metabolism, though bulky substituents may slow hepatic clearance .

- Solubility : Analogs like Compound 9 (Table 1) exhibit improved solubility due to heteroaromatic substituents, whereas the target compound’s cyclohexyl group may reduce it .

生物活性

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Molecular Formula: CHNO

Molecular Weight: 273.4 g/mol

IUPAC Name: N-(4-methylidenecyclohexyl)adamantane-1-carboxamide

Canonical SMILES: C=C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3

The biological activity of N-(4-methylidenecyclohexyl)adamantane-1-carboxamide is primarily attributed to its interaction with various molecular targets within the body. The adamantane moiety enhances the compound's lipophilicity, which facilitates better cell membrane penetration and improves pharmacological properties.

- Anti-inflammatory Activity: The compound has shown potential in inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antiviral Properties: Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or assembly.

- Anticancer Effects: N-(4-methylidenecyclohexyl)adamantane-1-carboxamide exhibits cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties, N-(4-methylidenecyclohexyl)adamantane-1-carboxamide was administered to murine models exhibiting induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential application in treating chronic inflammatory conditions.

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The study reported an IC value indicating effective inhibition of cell proliferation at low concentrations, highlighting its potential as a novel anticancer agent.

Future Directions

The unique structural characteristics of N-(4-methylidenecyclohexyl)adamantane-1-carboxamide open avenues for further research into its pharmacological applications:

- Development of Derivatives: Modifying the compound's structure could enhance its potency and selectivity towards specific targets.

- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans will be crucial for translating these findings into therapeutic options.

- Mechanistic Studies: Further elucidation of the molecular pathways involved in its biological activity will provide insights into optimizing its use in medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。